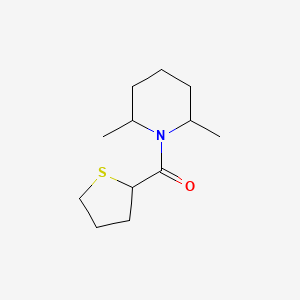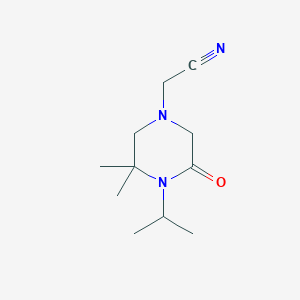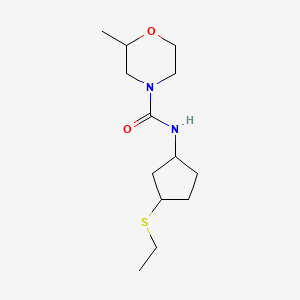![molecular formula C13H21NO2S B7586512 N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide, also known as HTMCHC, is a novel organic compound that has garnered attention in the scientific community due to its potential applications in biochemical and physiological research.
Mécanisme D'action
The exact mechanism of action of N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide is not fully understood, but it has been suggested that it may act by scavenging free radicals and inhibiting the production of reactive oxygen species. Additionally, it has been reported to modulate various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and to enhance mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, its reported antioxidant, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of therapeutic agents. However, one of the limitations of using this compound is its relatively limited availability, which may hinder its widespread use in research.
Orientations Futures
There are several potential future directions for research on N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide. One area of interest is its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, further research is needed to elucidate its exact mechanism of action and to explore its effects on various signaling pathways. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be areas of future research.
Méthodes De Synthèse
The synthesis of N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide involves the reaction of 4-hydroxythiophenol with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a base, such as triethylamine or pyridine. The resulting compound is then treated with formaldehyde to obtain the final product, this compound. This synthesis method has been reported to yield this compound with high purity and yield.
Applications De Recherche Scientifique
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide has been shown to have potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been reported to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of therapeutic agents for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c15-12(11-4-2-1-3-5-11)14-10-13(16)6-8-17-9-7-13/h1-2,11,16H,3-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWOWLHBYCECDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)

![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)


![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)

